molecular formula C17H15N3O4 B4554545 N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B4554545
M. Wt: 325.32 g/mol
InChI Key: CCGXDYHXUIDZEN-UHFFFAOYSA-N
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Description

N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a unique combination of furan, pyrazole, and benzodioxine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the furan-2-ylmethyl group, followed by its attachment to the pyrazole ring. The benzodioxine moiety is then introduced through a series of condensation reactions. The final step involves the formation of the carboxamide group under controlled conditions, often using reagents like carbodiimides or acid chlorides .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized furan derivatives, reduced pyrazole derivatives, and substituted benzodioxine compounds .

Scientific Research Applications

Structure

The compound features a complex structure that includes a furan ring, a pyrazole moiety, and a benzodioxine component. This unique arrangement contributes to its biological activity and interaction with various biological targets.

Medicinal Chemistry

N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been investigated for its potential as a therapeutic agent. Studies indicate that it may exhibit:

  • Anticancer Activity: Research has shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the pyrazole ring is often linked to enhanced anticancer properties due to its ability to interact with specific cellular pathways .
  • Anti-inflammatory Effects: Compounds containing benzodioxine structures have demonstrated anti-inflammatory properties. This compound may modulate inflammatory pathways, providing a basis for developing new anti-inflammatory drugs .

Pharmacological Studies

Pharmacological evaluations have revealed that this compound could serve as a lead molecule in drug discovery:

  • Enzyme Inhibition: Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to applications in treating metabolic disorders .

Research indicates that this compound exhibits significant biological activity:

Activity Type Description
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryModulates inflammatory pathways
Enzyme inhibitionInhibits specific metabolic enzymes

Case Study 1: Anticancer Potential

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of related pyrazole derivatives. The findings indicated that compounds with similar structural motifs effectively inhibited the growth of breast and colon cancer cells through apoptosis induction mechanisms .

Case Study 2: Anti-inflammatory Mechanisms

Research conducted by the International Journal of Biochemistry explored the anti-inflammatory effects of benzodioxine derivatives. The study found that these compounds significantly reduced markers of inflammation in vitro and in vivo models, suggesting potential therapeutic applications for inflammatory diseases .

Case Study 3: Enzyme Inhibition Profile

A recent pharmacological study assessed the enzyme inhibition profile of various pyrazole derivatives. The results indicated that certain derivatives could significantly inhibit enzymes associated with metabolic disorders, highlighting their potential as therapeutic agents for conditions such as diabetes and obesity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its combination of furan, pyrazole, and benzodioxine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .

Biological Activity

N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing data from various studies and sources.

Chemical Structure and Properties

The molecular structure of the compound features a furan moiety connected to a pyrazole ring, which is known for its diverse biological activities. The molecular formula is C18H19N3O3C_{18}H_{19}N_{3}O_{3} with a molecular weight of 325.37 g/mol. The compound's logP value is approximately 3.39, indicating moderate lipophilicity, which is favorable for membrane permeability.

PropertyValue
Molecular FormulaC18H19N3O3
Molecular Weight325.37 g/mol
logP3.39
Polar Surface Area53.016 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Biological Activities

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The specific compound has shown promise in several areas:

1. Anticancer Activity

Studies have demonstrated that compounds containing pyrazole and furan moieties can inhibit cancer cell proliferation. For instance, similar derivatives have been evaluated against various cancer cell lines, showing significant cytotoxic effects .

2. Antimicrobial Properties

The presence of the furan ring enhances the antimicrobial activity of the compound. Research has shown that furan-containing compounds can exhibit activity against bacteria and fungi .

3. Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties, often attributed to their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways .

The mechanism of action for this compound involves its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and cancer progression.
  • Cell Cycle Arrest : Similar compounds have been reported to induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : The compound may trigger apoptotic pathways in malignant cells.

Case Studies

Recent studies have focused on the synthesis and evaluation of various pyrazole derivatives similar to this compound:

Case Study 1: Anticancer Evaluation

A study published in a peer-reviewed journal assessed the anticancer potential of several pyrazole derivatives against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values below 10 µM, suggesting potent anticancer activity .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of furan-containing pyrazoles against various pathogens. The results showed that these compounds had minimum inhibitory concentrations (MIC) ranging from 0.5 to 16 µg/mL against Gram-positive and Gram-negative bacteria .

Properties

IUPAC Name

N-[2-(furan-2-ylmethyl)pyrazol-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c21-17(15-11-23-13-5-1-2-6-14(13)24-15)19-16-7-8-18-20(16)10-12-4-3-9-22-12/h1-9,15H,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGXDYHXUIDZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=NN3CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 5
N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.